2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
The compound “2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . The molecule also contains sulfonyl groups, which are often found in antibiotics, antidiabetic drugs, and diuretics . The presence of a fluoro-substituted phenyl group could potentially enhance the molecule’s ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring, two sulfonyl groups attached to different positions on the ring, a 4-fluoro-2-methylphenyl group, and an N-methylacetamide group . The exact three-dimensional structure would depend on the specific stereochemistry at each of the chiral centers in the molecule, which isn’t indicated in the name.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its specific stereochemistry and the nature of its functional groups. For example, the presence of polar sulfonyl and amide groups could enhance its solubility in water, while the nonpolar phenyl ring might make it more soluble in organic solvents .Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of N-substituted acetamide, like the compound , can exhibit antibacterial properties. Specifically, compounds with a piperidine and 1,3,4-oxadiazole structure have been tested against various bacterial strains, showing moderate inhibitory effects, particularly against Gram-negative bacteria. A study highlighted the synthesis of such compounds and their moderate antibacterial activity against strains like Salmonella typhi and Escherichia coli, among others (Iqbal et al., 2017).
Enzyme Inhibition
Compounds bearing a similar sulfonamide and piperidine structure have been synthesized and evaluated for their inhibition properties against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies have shown promising activity, indicating the potential of these compounds in the development of enzyme inhibitors (Khalid et al., 2014).
Carbohydrate Chemistry
In the field of carbohydrate chemistry, the protective group 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) has been designed and utilized for the protection of hydroxyl groups. This group shows stability under acidic conditions and can be cleaved under mild basic conditions, proving its usefulness in the synthesis of complex molecules (Spjut et al., 2010).
Antimicrobial Properties
Novel compounds incorporating the sulfamoyl moiety have been synthesized and show promising results as antimicrobial agents against various bacterial strains. These compounds, through their antimicrobial activity, contribute to the ongoing research and development of new and effective antimicrobial substances (Darwish et al., 2014).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promise as a pharmaceutical, for example, it could be subject to further studies to optimize its activity, reduce any side effects, and determine the most effective dosages .
Properties
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O5S2/c1-11-9-12(16)3-4-14(11)25(22,23)18-7-5-13(6-8-18)24(20,21)10-15(19)17-2/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGVLECLIWUNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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